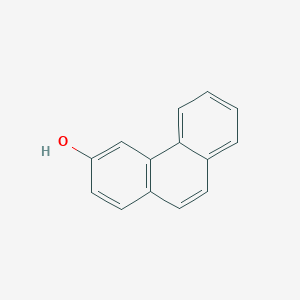

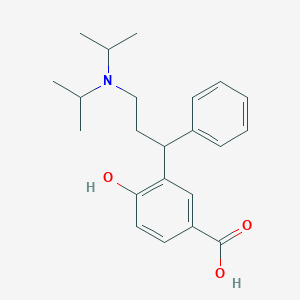

![molecular formula C27H39NO4 B023670 2-(苄氧羰基)氨基-2-[2-(4-辛基苯基)乙基]-1,3-丙二醇 CAS No. 402616-41-5](/img/structure/B23670.png)

2-(苄氧羰基)氨基-2-[2-(4-辛基苯基)乙基]-1,3-丙二醇

描述

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For example, improved synthesis methods for 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a compound with a similar structure, have been developed to enhance efficiency and convenience. These methods involve several steps starting from basic materials like benzene or benzyl chloride and 1-bromo-heptane, achieving total yields of 12% to 22.5% (GU Zong-ru, 2006); (Li Song, 2009).

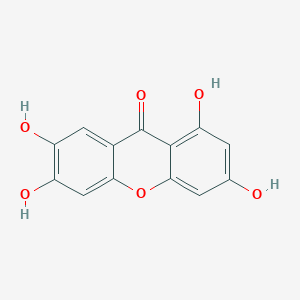

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques like NMR, IR, and MS, providing insights into their complex architecture. For example, diastereoselective reactions and structural analyses have been conducted on compounds with similar frameworks, revealing detailed molecular insights (M. Madesclaire et al., 2006).

Chemical Reactions and Properties

The chemical behavior of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol includes reactions with aromatic aldehydes, leading to the formation of novel compounds. Such reactions are crucial for extending the chemical versatility and applicability of the molecule in synthetic chemistry (Doria Voisin et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in determining the compound's suitability for various applications. While specific studies on 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol are limited, related research indicates the importance of these properties in materials science and chemistry (B. Kraiz et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for the compound's applications in chemistry and material science. Studies on similar molecules provide a foundation for understanding these properties, suggesting avenues for future research and application (Tsuneo Suzuki, 1985).

科学研究应用

改进的合成方法

研究重点是改进具有免疫抑制特性的化合物 2-氨基-2-[2-(4-辛基苯基)乙基]-1,3-丙二醇盐酸盐 (FTY-720) 的合成。通过各种化学过程,研究人员开发了更高效、更便捷的合成路线,提高了产率并简化了程序。例如,一项研究使用苯作为起始原料,通过 9 步合成过程实现了 12% 的总收率,而另一项研究使用苯甲基氯和 1-溴庚烷作为起始原料,通过 7 步合成了 FTY-720,产率为 22.5% (顾宗如,2006); (李松,2009)。

癌症治疗中的凋亡诱导

FTY720 已被研究其诱导 T 细胞和其他几种细胞系凋亡细胞死亡的能力,表明其具有潜在的抗癌活性。研究表明,FTY720 触发了不同的凋亡途径,突出了其在半胱天冬酶裂解中的作用,并表明线粒体在 FTY720 触发的细胞死亡中的重要性。由于其有效的免疫抑制和抗癌活性,该特性将 FTY720 定位为癌症治疗的有希望的化合物 (藤野等人,2002)。

多发性硬化症治疗中的细胞保护作用

FTY720 在多发性硬化症 (MS) 中显示出有希望的治疗效果,多发性硬化症是一种以脱髓鞘和少突胶质细胞死亡为特征的退行性疾病。它充当鞘氨醇-1-磷酸的 G 蛋白偶联受体的激动剂,这对于刺激少突胶质细胞存活至关重要。除了其免疫抑制功能外,FTY720 直接影响少突胶质细胞祖细胞,促进存活,并与神经营养因子-3 (NT-3) 一起刺激成熟。这表明在 MS 治疗中具有双重益处:保护少突胶质细胞祖细胞和增强髓鞘再生 (Rochelle P. Coelho 等人,2007)。

对材料科学的贡献

该化合物的衍生物已在材料科学中得到探索,特别是在合成新型塑料和燃料添加剂方面。例如,研究重点是基于富含相关醇的副产物为聚氯乙烯创造苯甲酸酯增塑剂,展示了 2-氨基-2-[2-(4-辛基苯基)乙基]-1,3-丙二醇衍生物在开发可持续材料中的多功能性和潜在工业应用 (I. O. Maydanova 等人,2020)。

未来方向

FTY720 is under development for the treatment of multiple sclerosis and prevention of solid organ transplant rejection . The drug’s effectiveness is likely due to a culmination of mechanisms involving reduction of autoreactive T cells, neuroprotective influence of FTY720-P in the CNS, and inhibition of inflammatory mediators in the brain .

属性

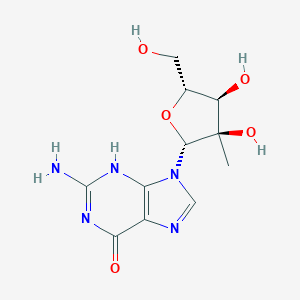

IUPAC Name |

benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZSMGMWROULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461809 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester | |

CAS RN |

402616-41-5 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。